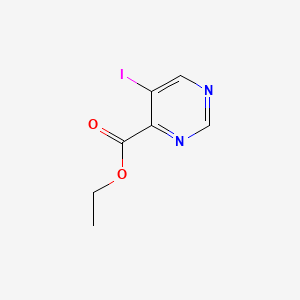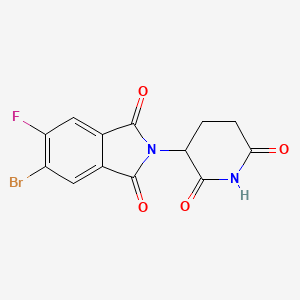
2-(4,4-difluorocyclohexyl)-4-methylquinoline
Vue d'ensemble
Description
2-(4,4-Difluorocyclohexyl)-4-methylquinoline (D4MQ) is a novel quinoline derivative with a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for the synthesis of a variety of organic compounds with potential therapeutic applications. D4MQ has been studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a drug candidate. This review will discuss the synthesis of D4MQ, its mechanism of action, its biochemical and physiological effects, and the advantages and limitations of using D4MQ for laboratory experiments. Finally, potential future directions for the use of D4MQ will be discussed.
Applications De Recherche Scientifique
Biodegradation by Soil Bacteria
A key application of 4-methylquinoline, closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline, lies in its biodegradation by soil bacteria. Sutton et al. (1996) discovered that certain soil bacteria can utilize 4-methylquinoline as a carbon and energy source. This finding is crucial for understanding the environmental fate of N-heterocyclic aromatic compounds found in contaminated groundwater, particularly in areas affected by coal gasification and wood treatment processes (Sutton et al., 1996).
Photochemical Magnetic Field Effects
Research by Hata and Nishida (1985) explored the photochemical magnetic field effects on 4-methyl-2-quinolinecarbonitrile, another compound structurally similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their study investigated how external magnetic fields influence photosubstitution reactions, providing insights into the quantum chemical dynamics of such compounds (Hata & Nishida, 1985).
Electrocatalytic Oxidative Coupling
Kashiwagi, Ono, and Osa (1993) demonstrated the electrocatalytic oxidative coupling of methylquinolines, including 4-methylquinoline, on TEMPO-modified graphite felt electrodes. This application is significant in the context of electrochemical reactions and might be extendable to related compounds such as 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Kashiwagi et al., 1993).
Synthetic Applications in Organic Chemistry
Majumdar, Biswas, and Ghosh (2000) investigated the [3,3] sigmatropic rearrangement of compounds closely related to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research provided insights into the regioselective cyclization of these compounds, highlighting their potential applications in organic synthetic pathways (Majumdar et al., 2000).
Vapour-phase Synthesis
Brosius et al. (2006) explored the vapour-phase synthesis of methylquinolines, including 4-methylquinoline. This process offers a novel method for producing these compounds, which could be applicable to 2-(4,4-difluorocyclohexyl)-4-methylquinoline (Brosius et al., 2006).
Environmental Degradation Studies
Wang, Li, and Yang (2010) conducted studies on the biodegradation of 2-methylquinoline, a compound similar to 2-(4,4-difluorocyclohexyl)-4-methylquinoline. Their research focused on the degradation pathways in wastewater treatment systems, providing valuable data for environmental management (Wang et al., 2010).
Propriétés
IUPAC Name |
2-(4,4-difluorocyclohexyl)-4-methylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N/c1-11-10-15(12-6-8-16(17,18)9-7-12)19-14-5-3-2-4-13(11)14/h2-5,10,12H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQHGBOHZBVKFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-aminobicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B6604439.png)
amine hydrochloride](/img/structure/B6604442.png)




![rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B6604479.png)

![N-methyl-N-[4-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethoxy]phenyl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B6604496.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)
